3,4-DIFLUOROPHENYLZINC BROMIDE
Overview
Description
3,4-Difluorophenylzinc bromide: is an organozinc compound with the molecular formula C6H3BrF2Zn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylzinc bromide can be synthesized through the reaction of 3,4-difluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can also participate in oxidative addition and transmetalation reactions, which are common in organometallic chemistry .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner.
Negishi Coupling: This reaction involves the use of a nickel or palladium catalyst and an organohalide as the coupling partner.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,4-Difluorophenylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-difluorophenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound undergoes transmetalation with a palladium or nickel catalyst, forming a metal-organic intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the metal catalysts and the organic substrates .
Comparison with Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the fluorine substituents.
4-Fluorophenylzinc bromide: Contains a single fluorine substituent at the para position.
2,4-Difluorophenylzinc bromide: Contains two fluorine substituents at the ortho and para positions.
Uniqueness: 3,4-Difluorophenylzinc bromide is unique due to the presence of two fluorine atoms at the meta and para positions, which can influence its reactivity and selectivity in chemical reactions. The fluorine atoms can also affect the electronic properties of the compound, making it distinct from other similar organozinc compounds .
Properties
IUPAC Name |
bromozinc(1+);1,2-difluorobenzene-5-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYBEKIISMVWQQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)F.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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